A Senior Application Scientist's Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate
A Senior Application Scientist's Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate
Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Profile of (S)-3-Aminotetrahydrofuran Tosylate
Introduction: The Strategic Value of a Chiral Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high specificity and efficacy is paramount. Chiral building blocks serve as the foundational keystones in this endeavor, allowing for the precise three-dimensional construction of complex molecular architectures. (S)-3-Aminotetrahydrofuran and its tosylate salt represent a particularly valuable class of such synthons. The tetrahydrofuran (THF) ring, a prevalent motif in numerous natural products and bioactive molecules, offers a constrained, polar, and metabolically stable scaffold.[1] The introduction of a stereochemically defined amine at the C3 position provides a critical vector for synthetic elaboration, enabling the construction of diverse compound libraries.
This guide provides a comprehensive technical overview of (S)-3-Aminotetrahydrofuran tosylate, focusing on its core properties, synthesis, applications, and analytical validation. The tosylate salt form is of particular industrial and laboratory significance; the p-toluenesulfonic acid counterion imparts crystallinity and stability to the parent amine, facilitating purification, handling, and storage, which are often challenging for low-molecular-weight, volatile free amines.
Core Compound Profile & Physicochemical Properties
The tosylate salt is a white to off-white solid, a form that enhances its benchtop stability compared to the free amine. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 104530-80-5 | [2][3] |
| Molecular Formula | C₁₁H₁₇NO₄S | [2] |
| Molecular Weight | 259.32 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 133-138 °C | |
| Optical Activity | [α]²²/D -4.5° (c = 0.5 in methanol) | |
| Purity | ≥97% | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
| InChI Key | BZXPLADBSZWDIH-VWMHFEHESA-N | [2] |
| SMILES | N[C@H]1CCOC1.Cc2ccc(cc2)S(O)(=O)=O | [2] |
Synthesis and Stereochemical Control
The utility of a chiral building block is contingent upon the robustness and stereochemical fidelity of its synthesis. For (S)-3-Aminotetrahydrofuran, a common and efficient strategy involves leveraging the "chiral pool"—specifically, starting from the naturally occurring and inexpensive amino acid, L-aspartic acid.[4] This approach inherently sets the desired (S)-stereochemistry at the outset, avoiding costly chiral resolution or asymmetric synthesis steps later in the sequence.
A representative synthetic pathway is outlined below. The causality is clear: each step is designed to manipulate the functional groups of L-aspartic acid to ultimately form the target heterocyclic amine while preserving the original stereocenter.
Methodological Rationale:
-
Protection: The amine and both carboxylic acids of L-aspartic acid are protected to prevent unwanted side reactions.
-
Reduction: The protected di-acid is selectively reduced to a diol. This is a critical step, forming the C4 backbone that will become the tetrahydrofuran ring.
-
Cyclization: Under basic conditions, one of the hydroxyl groups is deprotonated and displaces a leaving group (often formed in situ from the other hydroxyl), leading to the formation of the tetrahydrofuran ring.
-
Deprotection: The protecting groups are removed to reveal the free amine.
-
Salt Formation: The resulting amine is treated with p-toluenesulfonic acid (p-TsOH) in a suitable solvent. This reaction is typically quantitative and results in the precipitation of the stable, crystalline tosylate salt, which can be easily isolated by filtration.
Applications in Drug Development: A Versatile Scaffold
The true value of (S)-3-Aminotetrahydrofuran tosylate is demonstrated by its incorporation into advanced drug candidates. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and sulfonylation.
Key Therapeutic Areas:
-
Opioid Receptor Modulation: The compound has been employed as a key reagent in the synthesis of novel oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which have been investigated as potential κ-opioid receptor (KOR) antagonists. The specific stereochemistry and constrained nature of the THF ring are critical for achieving selective receptor binding.
-
Antiviral Agents: It is a crucial intermediate for preparing N-(4-fluoro-3-methyl-phenyl)-3-[[(3S)-tetrahydrofuran-3-yl]-sulfamoyl]benzamide derivatives. These molecules have been evaluated as capsid assembly modulators for inhibiting the hepatitis B virus (HBV), showcasing the scaffold's utility in targeting protein-protein interactions.
-
Factor Xa Inhibitors: Derivatives of 3-amino-tetrahydrofuran have been patented for use as antithrombotic agents through the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[5]
The logical flow from building block to a potential therapeutic agent is illustrated below.
Exemplary Experimental Protocol: Amide Coupling
This protocol describes a self-validating system for coupling the amine with a carboxylic acid, a cornerstone reaction in medicinal chemistry.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve (S)-3-Aminotetrahydrofuran tosylate (1.0 eq) and the target carboxylic acid (1.05 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: The first equivalent of base neutralizes the tosylate salt to liberate the free amine. The subsequent excess drives the coupling reaction to completion.
-
Coupling Agent: Add a standard peptide coupling reagent, such as HATU (1.1 eq). Rationale: HATU activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic amine, minimizing side reactions and racemization.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Validation: The disappearance of starting materials and the appearance of a new product spot/peak with the expected mass confirms the reaction is proceeding.
-
Workup & Purification: Upon completion, perform an aqueous workup to remove the base and coupling byproducts. Purify the crude product via flash column chromatography to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. Validation: The combined data provide unequivocal proof of identity and purity.
Analytical Characterization: A Triad of Validation
Rigorous analytical characterization is non-negotiable for ensuring the quality of any synthetic intermediate. A combination of spectroscopic methods provides a self-validating system to confirm the structure, identity, and purity of (S)-3-Aminotetrahydrofuran tosylate.
| Technique | Expected Observations & Rationale |
| ¹H NMR | Complex multiplets for the non-equivalent protons on the tetrahydrofuran ring. Aromatic signals (two doublets) around 7.1-7.8 ppm for the tosyl group. A singlet around 2.4 ppm for the tosyl methyl group. A broad signal for the amine protons (-NH₃⁺). The integration of these signals should correspond to the proton count in the formula. |
| ¹³C NMR | Signals corresponding to the four distinct carbons of the tetrahydrofuran ring. Four signals for the aromatic carbons of the tosyl group (two with higher intensity due to symmetry) and one for the methyl carbon. The number of signals confirms the molecular symmetry. |
| IR Spec. | Broad absorption bands around 2500-3000 cm⁻¹ characteristic of an ammonium salt (R-NH₃⁺). Strong absorptions around 1200 cm⁻¹ and 1030 cm⁻¹ corresponding to the S=O stretching of the sulfonate group. A C-O-C stretching band for the ether linkage around 1100 cm⁻¹. |
| Mass Spec. | Using a soft ionization technique (e.g., ESI+), the cation will be observed at m/z corresponding to the free amine [C₄H₉NO + H]⁺. In negative mode (ESI-), the tosylate anion will be observed at m/z corresponding to [C₇H₇O₃S]⁻. This orthogonal detection of both ions confirms the salt structure. |
Safety, Handling, and Storage
As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[6][7] Avoid formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.[6] The recommended storage temperature is between 2-8°C. This compound is classified as a combustible solid.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water. If irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Conclusion
(S)-3-Aminotetrahydrofuran tosylate is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile reactivity, and enhanced stability in the tosylate salt form make it an invaluable building block for constructing complex and potent pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
-
Amerigo Scientific. (S)-3-Aminotetrahydrofuran tosylate (97%). [Link]
-
ChemUniverse. (S)-3-AMINOTETRAHYDROFURAN TOSYLATE [P84830]. [Link]
-
PubChem, National Institutes of Health. (S)-3-Aminotetrahydrofuran. [Link]
-
Research Scientific. (S)-3-AMINOTETRAHYDROFURAN TOSYLATE. [Link]
- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
-
Sigma-Aldrich (Chinese). (S)-3-Aminotetrahydrofuran tosylate 97%. [Link]
- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Wikipedia. Tetrahydrofuran. [Link]
-
PubChem, National Institutes of Health. (R)-3-Aminotetrahydrofuran. [Link]
-
National Center for Biotechnology Information (PMC). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]
-
ResearchGate. Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. [Link]
-
National Center for Biotechnology Information (PMC). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
- Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
Sources
- 1. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-3-Aminotetrahydrofuran tosylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.ca [fishersci.ca]
